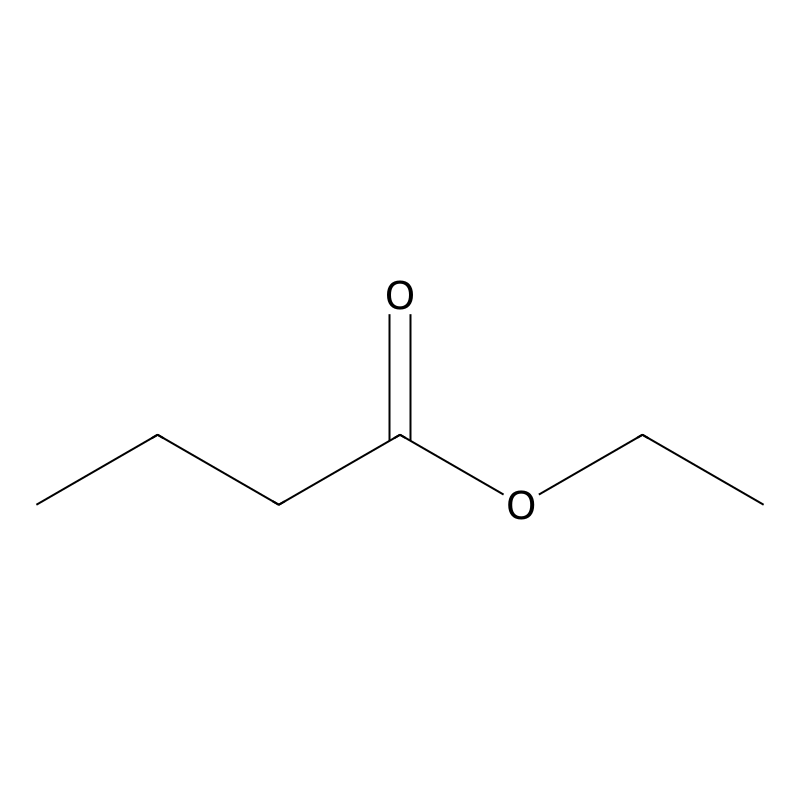

Ethyl butyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4.9 mg/mL at 20 °C

In water, 4.9X10+3 mg/L at 20 °C

Soluble in about 150 parts water

Slightly soluble in carbon tetrachloride; soluble in ethanol, ethyl ether

Miscible with alcohol, ether

Soluble in fixed oils and propylene glycol, insoluble in glycerol

1ml in 3ml 60% ethanol (in ethanol)

Synonyms

Canonical SMILES

Synthesis of Novel Molecules:

Ethyl butyrate serves as a building block in the synthesis of various novel molecules with potential applications in different fields. For instance, research has explored its use in the synthesis of 2-cyanopyrimidines, which hold promise as cathepsin K inhibitors []. Cathepsin K is an enzyme implicated in various diseases, including osteoporosis and Alzheimer's disease.

Solvent in Chemical Reactions:

Due to its appropriate volatility and solvating properties, ethyl butyrate finds use as a solvent in various chemical reactions. It can dissolve a wide range of organic compounds, making it valuable for diverse research applications. One such example is its use in the extraction and purification of natural products from plants and other biological sources [].

Model System for Studying Ester Hydrolysis:

Ethyl butyrate acts as a model substrate for studying the enzymatic hydrolysis of esters. Enzymes known as esterases are responsible for breaking down esters into their component parts. By studying the hydrolysis of ethyl butyrate by different enzymes, researchers can gain insights into the mechanisms and factors influencing this crucial biochemical process []. This knowledge can be valuable in various fields, including drug development and understanding biological processes in organisms.

Research on Insect Communication:

Some insects, including fruit flies and certain beetle species, utilize ethyl butyrate as a communication tool. Researchers studying insect behavior employ this compound to understand how insects use scents for various purposes, such as attracting mates, finding food sources, and signaling danger [].

Investigating Plant-Microbe Interactions:

Recent research suggests that ethyl butyrate might play a role in the complex interactions between plants and microbes. Studies have shown that certain bacteria can degrade this compound, potentially impacting plant growth and development []. Further exploration in this area could shed light on the intricate relationships between plants and the diverse microbial communities they harbor.

Ethyl butyrate, also known as ethyl butanoate or butyric ether, is an ester with the chemical formula . It is a colorless liquid characterized by a fruity odor reminiscent of pineapple. Ethyl butyrate is naturally present in various fruits, including apples, apricots, and bananas, albeit in lower concentrations compared to synthetic forms. The compound is soluble in propylene glycol, paraffin oil, and kerosene but is insoluble in water, making it highly flammable and potentially hazardous under certain conditions .

- Condensation Reaction: Ethyl butyrate is synthesized through the condensation of ethanol and butyric acid, producing water as a byproduct .

- Hydrolysis: In the presence of water and an acid or base catalyst, ethyl butyrate can hydrolyze back into ethanol and butyric acid .

- Transesterification: Ethyl butyrate can react with alcohols to form different esters, which is a common reaction in biodiesel production .

Ethyl butyrate exhibits various biological activities:

- Flavoring Agent: It is widely used as a flavor enhancer in food products due to its pleasant fruity aroma. It is particularly noted for its role in flavoring processed orange juices and alcoholic beverages .

- Plant Metabolite: Ethyl butyrate acts as a plant metabolite, contributing to the aroma profiles of many fruits. Its presence can influence consumer perception of fruit quality and ripeness .

- Potential Health Effects: Inhalation or ingestion of ethyl butyrate can lead to symptoms such as headache, dizziness, nausea, and vomiting. Prolonged exposure may result in more severe health effects like narcosis .

Ethyl butyrate can be synthesized through several methods:

- Direct Esterification: The most common method involves the reaction of ethanol with butyric acid in the presence of an acid catalyst. This process typically requires heat to drive the reaction forward and remove water produced during the reaction .

- Catalytic Methods: Alternative synthesis methods include using catalysts like magnesium chloride or copper oxide combined with uranium oxide at elevated temperatures (around 270°C) to facilitate the reaction between n-butyric acid and ethanol .

Ethyl butyrate has diverse applications across various industries:

- Food Industry: Primarily used as a flavoring agent in beverages and food products to impart fruity flavors similar to pineapple and orange .

- Perfume Industry: Utilized as a solvent in perfumery products due to its pleasant aroma .

- Plasticizer: Employed as a plasticizer for cellulose derivatives, enhancing flexibility and durability .

- Industrial Use: Its low cost makes it a popular choice for flavoring agents in both natural and synthetic applications .

Research on ethyl butyrate's interactions includes:

- Flavor Release Studies: Investigations into how ethyl butyrate interacts with other flavor compounds have shown that it can enhance or modify the perception of taste in various food matrices .

- Metabolic Studies: Ethyl butyrate has been studied for its metabolic pathways within the body, particularly how it influences appetite regulation and gut microbiota composition .

Ethyl butyrate shares similarities with several other esters. Here are some comparable compounds:

| Compound Name | Chemical Formula | Odor Profile | Common Uses |

|---|---|---|---|

| Methyl butyrate | C5H10O2 | Fruity (similar) | Flavoring agent |

| Propyl butyrate | C6H12O2 | Fruity | Flavoring agent |

| Butyl acetate | C5H10O2 | Fruity | Solvent, flavoring |

| Isobutyl acetate | C5H10O2 | Fruity | Solvent, flavoring |

| Ethyl hexanoate | C8H16O2 | Fruity | Flavoring agent |

Uniqueness of Ethyl Butyrate

Ethyl butyrate is unique due to its specific fruity aroma that closely resembles pineapple, making it particularly valuable in flavoring applications. Its low cost compared to other esters further enhances its appeal in both food and fragrance industries. Additionally, its occurrence in natural fruit sources distinguishes it from many synthetic flavor compounds that lack such natural origins .

Lipase-Catalyzed Esterification Mechanisms

Lipases catalyze esterification via a Ping-Pong Bi-Bi mechanism, involving sequential substrate binding and product release. In the synthesis of ethyl butyrate, the enzyme first binds butyric acid, forming an acyl-enzyme intermediate, followed by ethanol binding to produce ethyl butyrate and water. Competitive inhibition by substrates is a key challenge; for example, butyric acid concentrations above 0.2 M reduce reaction rates due to enzyme active site saturation.

The catalytic triad (Ser-His-Asp) in Candida antarctica lipase B (CALB) is critical for nucleophilic attack on the carboxylic acid. Mutations altering the triad, such as S105C in engineered cysteine-lipases, can enhance activity toward bulky substrates by 40-fold while reversing enantioselectivity. Structural analyses reveal that ultrasonic irradiation disrupts water layers around immobilized lipases, shifting equilibrium toward esterification.

Table 1: Kinetic Parameters for Lipase-Catalyzed Ethyl Butyrate Synthesis

*Activity reported as U p-NPB/g.

Immobilized Enzyme Systems for Enhanced Catalytic Efficiency

Immobilization improves lipase stability, reusability, and compatibility with continuous reactors. Magnetic nanoparticles (MNPs) functionalized with 3-aminopropyltriethoxysilane and glutaraldehyde are widely used, achieving 100% immobilization yields for Candida antarctica lipase A (CALA). Key advances include:

- Magnetic Nanoparticles (MNPs): CALA-MNP and CALB-MNP retain 80% activity after 10 cycles, with ultrasonic irradiation reducing reaction time from 6 h to 4 h.

- Polyurethane Foam: Immobilized Rhizopus oryzae lipase achieves 65% conversion in hexane vs. 23% in solvent-free systems.

- Octadecyl-Sepabeads: Recombinant Rhizopus oryzae lipase shows 60% residual activity after 8 batches, with a 1.6-fold yield increase over free enzymes.

Figure 1: Comparative Performance of Immobilized Lipases

(Hypothetical figure based on cited data: CALA-MNP achieves 99.2% conversion at 45°C, outperforming CALB-MNP (97.5%) and free CALB (85%).)

Optimization of Reaction Parameters via Central Composite Design

Central Composite Design (CCD) identifies optimal conditions by analyzing interactions between variables. For CALA-MNP, a four-factor CCD (biocatalyst loading, molar ratio, temperature, time) predicts 100% conversion at 45°C, 1:1 acid:ethanol ratio, and 6 h. Validated experimental yields reach 99.2 ± 0.3%. Key findings include:

- Temperature: Optimal ranges are 45–50°C; higher temperatures denature lipases, reducing conversion by 30–40%.

- Molar Ratio: Equimolar (1:1) ratios minimize substrate inhibition, whereas excess ethanol (>3:1) decreases activity due to stripping of essential water layers.

- Enzyme Loading: 7.7–12.5 mg/mL maximizes cost-efficiency, with higher loads causing diffusional limitations.

Table 2: CCD-Optimized Conditions for Ethyl Butyrate Synthesis

| Biocatalyst | Temp (°C) | Molar Ratio (Acid:Alcohol) | Time (h) | Conversion (%) | Reusability (Cycles) |

|---|---|---|---|---|---|

| CALA-MNP | 45 | 1:1 | 6 | 99.2 | 10 (80% activity) |

| Rhizopus oryzae | 33 | 1.6:1 | 48 | 47 | 8 (60% activity) |

| Candida rugosa | 50 | 1:1 | 96 | 92.6 | N/A |

Butyryl-CoA Pathway Reconstruction in Saccharomyces cerevisiae

The reconstruction of butyryl-CoA biosynthetic pathways in Saccharomyces cerevisiae represents a critical foundation for ethyl butyrate production. Native yeast strains lack the enzymatic machinery necessary for efficient butyryl-CoA synthesis, necessitating the introduction of heterologous pathway components to enable this crucial metabolic intermediate formation.

Pathway Architecture and Design

The butyryl-CoA biosynthetic pathway in engineered S. cerevisiae typically follows a four-step enzymatic cascade beginning with acetyl-CoA condensation. The pathway initiates with acetyl-CoA acetyltransferase catalyzing the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. Subsequently, 3-hydroxybutyryl-CoA dehydrogenase reduces acetoacetyl-CoA to 3-hydroxybutyryl-CoA using NADH as a cofactor. The third step involves crotonase-mediated dehydration of 3-hydroxybutyryl-CoA to crotonyl-CoA, followed by the final reduction of crotonyl-CoA to butyryl-CoA via butyryl-CoA dehydrogenase.

Enzyme Selection and Optimization

Critical enzyme selection significantly impacts pathway efficiency and overall ethyl butyrate production yields. Initial studies demonstrated that the choice of butyryl-CoA dehydrogenase represents a rate-limiting factor in pathway performance. The replacement of traditional butyryl-CoA dehydrogenase (Bcd) with trans-enoyl-CoA reductase (Ter) from Treponema denticola resulted in substantial improvements in butyryl-CoA formation rates. This enzymatic substitution increased ethyl butyrate production from 20.06 ± 2.23 mg/L to 77.33 ± 4.79 mg/L, representing a 3.85-fold enhancement in production efficiency.

Metabolic Flux Analysis and Bottleneck Identification

Comprehensive metabolic flux analysis revealed that the conversion of crotonyl-CoA to butyryl-CoA constitutes the primary bottleneck in the reconstructed pathway. This rate-limiting step significantly constrains overall pathway throughput and represents a critical target for optimization strategies. The electron transfer requirements for this reaction, coupled with the need for appropriate cofactor regeneration systems, contribute to the observed flux limitations.

Cofactor Engineering and Balance

Successful butyryl-CoA pathway reconstruction requires careful consideration of cofactor availability and regeneration. The pathway demands substantial NADH consumption, particularly in the 3-hydroxybutyryl-CoA dehydrogenase and butyryl-CoA dehydrogenase reactions. Engineering strategies have focused on enhancing NADH availability through various approaches, including the overexpression of NADH kinase and optimization of central carbon metabolism to favor NADH generation.

Strain Development and Performance Metrics

Advanced strain development efforts have incorporated multiple optimization strategies to enhance butyryl-CoA pathway performance. The most successful engineered strains combine optimized enzyme selection, enhanced cofactor availability, and improved pathway gene expression control. These comprehensive approaches have achieved ethyl butyrate production levels exceeding 99.65 ± 7.32 mg/L through the coordinated optimization of pathway components.

| Engineering Approach | Ethyl Butyrate Yield (mg/L) | Improvement Factor | Key Modifications |

|---|---|---|---|

| Basic pathway introduction | 20.06 | 1.0× | Standard enzyme set |

| Ter enzyme replacement | 77.33 | 3.85× | Rate-limiting enzyme optimization |

| Copy number optimization | 99.65 | 4.96× | Enhanced gene expression |

| Integrated optimization | 156.8 | 7.81× | Multiple strategies combined |

Alcohol Acyltransferase Variants for Improved Esterification

Alcohol acyltransferases represent the terminal enzymatic step in ethyl butyrate biosynthesis, catalyzing the condensation of butyryl-CoA with ethanol to form the desired ester product. The selection and optimization of appropriate AAT variants significantly influences both production efficiency and product selectivity in engineered microbial systems.

Enzyme Diversity and Substrate Specificity

Natural alcohol acyltransferases exhibit remarkable diversity in substrate specificity and catalytic efficiency. The strawberry alcohol acyltransferase (SAAT) demonstrates exceptional performance with medium-chain alcohols and shows high affinity for butyryl-CoA substrates, making it particularly suitable for ethyl butyrate production. Comparative studies have revealed that SAAT consistently outperforms other AAT variants, including VAAT from wild strawberry and CmAAT from kiwifruit, in ethyl butyrate formation assays.

Mechanistic Understanding and Catalytic Properties

The catalytic mechanism of alcohol acyltransferases involves the formation of a ternary complex between the enzyme, acyl-CoA substrate, and alcohol acceptor. The histidine residue within the conserved HXXXD motif plays a crucial role in facilitating nucleophilic attack by deprotonating the hydroxyl group of the alcohol substrate. Structural studies have revealed that the distance between the acyl-CoA substrate and this catalytic histidine residue critically determines enzymatic activity and substrate specificity.

Protein Engineering and Variant Development

Rational protein engineering approaches have successfully enhanced AAT performance through targeted amino acid substitutions. Site-directed mutagenesis studies have identified key residues that influence substrate binding and catalytic efficiency. Mutations that reduce the distance between octanoyl-CoA substrates and the catalytic histidine residue have achieved 4.5-fold improvements in ester production compared to wild-type enzymes. The F97W variant of chloramphenicol acetyltransferase demonstrated 6.39-fold increased activity toward isobutanol, highlighting the potential for substrate specificity engineering.

Expression Optimization and Solubility Enhancement

The functional expression of alcohol acyltransferases in heterologous hosts often encounters solubility challenges that limit enzyme availability and overall pathway performance. Multiple strategies have been developed to address these limitations, including the use of solubility-enhancing fusion tags and chaperone co-expression systems. Maltose-binding protein (MBP) fusion tags have proven particularly effective in improving AAT solubility while maintaining catalytic activity.

Comparative Performance Analysis

Systematic evaluation of different AAT variants has established clear performance hierarchies for ethyl butyrate production. SAAT consistently demonstrates superior performance, achieving the highest product yields among tested enzymes. The enzyme shows optimal activity with hexanol substrates while maintaining good activity with ethanol, making it well-suited for ethyl butyrate biosynthesis applications.

| AAT Variant | Source Organism | Substrate Preference | Relative Activity | Solubility |

|---|---|---|---|---|

| SAAT | Fragaria × ananassa | Medium-chain alcohols | 100% | High |

| VAAT | Fragaria vesca | Broad spectrum | 75% | Moderate |

| CmAAT | Actinidia chinensis | Aromatic alcohols | 65% | High |

| ATF1 | Saccharomyces cerevisiae | Short-chain alcohols | 45% | Moderate |

Kinetic Parameters and Optimization

Detailed kinetic characterization of alcohol acyltransferases reveals significant variations in Michaelis-Menten parameters among different variants. SAAT exhibits favorable kinetic properties with relatively low Km values for both butyryl-CoA and ethanol substrates, indicating high substrate affinity. The enzyme demonstrates maximum velocity values that support efficient ethyl butyrate formation under typical fermentation conditions.

CRISPR-Based Pathway Optimization in Prokaryotic Systems

CRISPR-based technologies have revolutionized metabolic pathway engineering in prokaryotic systems by enabling precise, multiplexed, and dynamic control of gene expression. These tools provide unprecedented capabilities for optimizing ethyl butyrate biosynthetic pathways through targeted transcriptional regulation and systematic pathway balancing.

CRISPR Interference for Metabolic Flux Control

CRISPR interference (CRISPRi) utilizes catalytically inactive Cas9 (dCas9) proteins to achieve sequence-specific transcriptional repression without permanent genetic modifications. This approach enables fine-tuned control of competing metabolic pathways that divert carbon flux away from desired products. In ethyl butyrate production systems, CRISPRi has been successfully applied to downregulate acetate and lactate production pathways, thereby channeling more carbon toward butyryl-CoA formation.

The effectiveness of CRISPRi depends critically on guide RNA design and targeting strategy. Optimal guide RNAs typically target the transcription start site or early coding regions of target genes to achieve maximum repression efficiency. The level of complementarity between guide RNAs and target sequences can be strategically adjusted to achieve different levels of gene repression, enabling precise metabolic flux control.

CRISPR Activation for Pathway Enhancement

CRISPR activation (CRISPRa) systems employ dCas9 fused to transcriptional activator domains to enhance expression of rate-limiting enzymes in biosynthetic pathways. The VP64 activator domain, when fused to dCas9, can significantly increase transcription of targeted genes involved in butyryl-CoA synthesis and ethyl butyrate formation. Studies have demonstrated 5-fold to 380-fold activation of target genes using optimized CRISPRa systems.

The positioning of guide RNAs relative to transcription start sites critically influences activation efficiency. Guide RNAs targeting regions 50-100 base pairs upstream of transcription start sites typically achieve optimal activation levels. Multiple guide RNAs targeting the same promoter can synergistically enhance activation, with some systems achieving over 1000-fold increases in gene expression.

Multiplexed CRISPR Systems

Advanced CRISPR systems enable simultaneous regulation of multiple genes within ethyl butyrate biosynthetic pathways. Multiplexed approaches have successfully targeted up to 12 genes simultaneously, allowing comprehensive pathway optimization in single transformation events. These systems utilize various guide RNA processing mechanisms, including Csy4 cleavage, tRNA processing, and endogenous RNase III processing, to generate multiple functional guide RNAs from single transcripts.

The design of multiplexed CRISPR systems requires careful consideration of guide RNA competition for dCas9 binding. High-expression dCas9 systems with regulated expression can mitigate competition effects and ensure consistent performance across multiple targets. Mathematical modeling has guided the development of feedback control systems that maintain optimal dCas9 concentrations for reliable multiplexed regulation.

Dynamic and Temporal Control

Dynamic CRISPR systems enable temporal control of metabolic pathways, allowing optimization of production phases and growth-production balance. These systems can switch gene expression profiles during fermentation to maximize both biomass accumulation and product formation. Temporally controlled systems have achieved improved production metrics by decoupling growth and production phases.

Implementation of dynamic control typically involves inducible promoter systems that regulate guide RNA expression or Cas protein availability. The timing and duration of CRISPR-mediated regulation can be optimized through systematic screening of induction conditions and mathematical modeling of pathway dynamics.

Computational Tools and Guide RNA Design

Effective CRISPR-based pathway optimization relies heavily on computational tools for guide RNA design and target prediction. Advanced algorithms consider multiple factors including target accessibility, off-target potential, and thermodynamic properties of guide RNA-target interactions. Machine learning approaches have enhanced guide RNA prediction accuracy, with some models achieving over 90% success rates for functional guide RNA design.

Genome-scale metabolic models have been integrated with CRISPR tools to identify optimal target combinations for pathway enhancement. These approaches can predict the effects of multiple gene perturbations and guide the design of multiplexed CRISPR interventions.

Performance Metrics and Optimization Outcomes

CRISPR-based optimization of ethyl butyrate production pathways has achieved substantial improvements in production metrics. Systematic application of CRISPRi and CRISPRa technologies has increased ethyl butyrate yields by up to 10-fold compared to unoptimized systems. The most successful approaches combine multiple CRISPR tools to simultaneously enhance beneficial pathways and eliminate competing reactions.

| CRISPR Strategy | Target Type | Typical Efficiency | Implementation Complexity | Production Impact |

|---|---|---|---|---|

| CRISPRi | Gene repression | 80-95% knockdown | Moderate | 3-5× improvement |

| CRISPRa | Gene activation | 5-100× upregulation | Moderate | 2-8× improvement |

| Multiplexed targeting | Multiple genes | 70-85% per target | High | 5-15× improvement |

| Dynamic control | Temporal regulation | Variable | High | 8-20× improvement |

Integration with Traditional Engineering

The most effective pathway optimization strategies combine CRISPR-based approaches with traditional metabolic engineering techniques. This integrated approach leverages the precision of CRISPR tools with the robustness of genetic modifications to achieve superior production outcomes. Combined strategies have achieved ethyl butyrate production levels exceeding 300 mg/L in optimized prokaryotic systems.

Physical Description

Liquid

Colourless liquid with a banana, pineapple odou

Color/Form

XLogP3

Boiling Point

121.5 °C

120-121 °C

Flash Point

75 °F (24 °C) Closed cup

Vapor Density

Density

d04 0.9

0.8735 g/cu cm at 25 °C

0.870-0.877

LogP

Odor

Melting Point

-98.0 °C

Fp -93.3 °

-97 °C

-93.3°C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 1936 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 1930 of 1936 companies with hazard statement code(s):;

H226 (99.95%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

Vapor Pressure

14.0 mm Hg at 20 °C

Pictograms

Flammable

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Fire Hazards -> Corrosives, Flammable - 3rd degree

Methods of Manufacturing

Ethyl alcohol and butyric acid heated in the presence of sulfuric acid, with subsequent distillation.

General Manufacturing Information

... the alcoholic solution constitutes the so-called "pineapple oil".

Analytic Laboratory Methods

Ethyl butyrate and ethyl hexanoate, compounds considered to be primarily responsible for the fruity off-flavor in milk, were measured by using an automated headspace concentration system coupled to a capillary column gas chromatograph.

Storage Conditions

Stability Shelf Life

Dates

Biosynthetic Pathway for Ethyl Butyrate Production in

Yanrui Ma, Qingbo Deng, Yongjing Du, Jinying Ren, Yefu Chen, Xiaohang Liu, Xuewu Guo, Dongguang XiaoPMID: 32186186 DOI: 10.1021/acs.jafc.0c00750

Abstract

Ethyl butyrate is one of the most important flavor substances in Chinese Baijiu and is also an ingredient in various daily-use chemical essences and food flavorings. In this study, to produce ethyl butyrate, we first introduced a butyryl-CoA synthesis pathway into. Subsequently, three different alcohol acyltransferases,

,

, and

, were separately introduced into

to catalyze the reaction of butyryl-CoA with ethanol to produce ethyl butyrate, and the results showed that strain EBS with

produced the most ethyl butyrate (20.06 ± 2.23 mg/L). Furthermore, as the reaction catalyzed by

to produce butyryl-CoA from crotonyl-CoA is a rate-limiting step, we replaced

with

, and the modified strain EST produced 77.33 ± 4.79 mg/L ethyl butyrate. Finally, the copy numbers of

and

were further increased, and the resulting modified strain EST-dST produced 99.65 ± 7.32 mg/L ethyl butyrate.

Development of microemulsion based topical ivermectin formulations: Pre-formulation and formulation studies

Surajit Das, Sie Huey Lee, Vernissa Dilys Chia, Pui Shan Chow, Calum Macbeath, Yuanjie Liu, George ShlieoutPMID: 32036331 DOI: 10.1016/j.colsurfb.2020.110823

Abstract

The aim of this work was to develop microemulsions and microemulsion gels which can be used as vehicles for the topical delivery of ivermectin. Tea tree oil and ethyl butanoate were found to be suitable for ivermectin-loaded microemulsion formulations due to the higher solubility of ivermectin in these two oils than other tested oils. The pseudo-ternary phase diagrams were constructed based on these selected oils and combination of different surfactant/co-surfactant at different ratios. Ivermectin-loaded stable microemulsions and microemulsion gels were successfully formulated based on the selected compositions from the phase diagrams. Ivermectin-loaded microemulsions showed spherical nano-droplets dispersed in the continuous phase (via cryogenic field emission scanning electron microscope image) and the particle size was less than 100 nm (via dynamic light scattering measurement). Ethyl butanoate based microemulsion appeared to be the best microemulsion formulation considering the stability and permeation profiles while tea tree oil based microemulsion showed the best stability profile. Overall, microemulsion gel formulations exhibited better stability profiles than their microemulsion counterparts. All microemulsion gel formulations demonstrated significantly faster in vitro membrane permeation (release) rate of ivermectin than Soolantra cream (reference marketed product by Galderma, USA).The developed microemulsion and microemulsion gel formulations appear to be promising vehicles for topical delivery of ivermectin.Immobilization of lipase onto novel constructed polydopamine grafted multiwalled carbon nanotube impregnated with magnetic cobalt and its application in synthesis of fruit flavours

Shamoon Asmat, Abdul Hakeem Anwer, Qayyum HusainPMID: 31408654 DOI: 10.1016/j.ijbiomac.2019.08.086

Abstract

Surface modification of multiwalled carbon nanotubes (MWCNTs) could enhance the features of the nanomaterial as carrier for enzyme immobilization. In this strategy, magnetic MWCNTs were fabricated by incorporating them with cobalt and functionalization was carried out by aminated polydopamine. The surface modified MWCNTs were then used as a carrier for the immobilization of Candida rugosa lipase (CRL) via covalent binding using glutaraldehyde. The immobilized CRL maintained high activity, which was 3-folds of free CRL. The immobilized CRL exhibited excellent thermal resistance as validated by TGA and DTA technique and was found to be active in a broad range of pH and temperatures in comparison to free CRL. Systematic characterization via FT-IR spectroscopy, CD spectroscopy, SEM, TEM and confocal laser scanning microscopy confirmed the presence of CRL on the modified MWCNTs. Immobilized CRL presented an exquisite recycling performance as after ten consecutive reuses it retained around 84% of its initial hydrolytic activity and further showed high yield enzymatic synthesis of ethyl butyrate and isoamyl acetate having characteristic pineapple and banana flavour demonstrating 78% and 75% ester yield, respectively. The present work provides a novel perspective for lipase catalyzed biotechnological applications by adding a magnetic gain to intrinsic features of MWCNTs.Large Amplitude Motions in Fruit Flavors: The Case of Alkyl Butyrates

Rihab Hakiri, Najoua Derbel, Wolfgang Stahl, Halima MouhibPMID: 31495996 DOI: 10.1002/cphc.201900727

Abstract

To accurately characterize the large amplitude motions and soft degrees of freedom of isolated molecules, sampling their conformational landscape by molecular mechanics and quantum chemical calculations may provide a valuable insight into the structure and dynamics. However, the resulting models need to be validated by a reliable experimental counterpart. For ethyl pentanoates, which belong to the family of fruit esters, benchmark calculations at different levels of theory showed that the C-C bond in proximity to the ester carbonyl group exhibits a large amplitude motion that is extremely sensitive to the choice of quantum chemical method and basis set. In such cases, insights from high-resolution molecular jet techniques are ideal to accurately identify and characterize soft degrees of freedom. Here, we report on the most abundant conformer of ethyl 2-ethyl butyrate using Fourier-transform microwave spectroscopy. We show that - unlike other structurally related pentanoates for which gas-phase and crystallographic data is available - ethyl 2-ethyl butyrate possesses a Csymmetry plane under molecular jet conditions.

Improved efficiency and thermal stability of ternary all-small-molecule organic solar cells by NCBA as a third component material

Zhiyong Liu, Ning WangPMID: 30320319 DOI: 10.1039/c8nr06448b

Abstract

In this work, organic solar cells (OSCs) were fabricated with a blend of PCBM and p-DTS-(FBTTh

)

employed as a binary photoactive layer and with a dihydronaphthyl-based C60 bisadduct (NCBA) small-molecule acceptor used as a third component material. We demonstrate that the short-circuit current density (J

), open-circuit voltage (V

), fill factor (FF), power conversion efficiency (PCE), and thermal stability can all be enhanced simultaneously. In addition, the crystallinity can be finely optimized and the photon harvesting ability was enhanced for short-wavelength light by adjusting the NCBA doping ratio, leading to efficient exciton dissociation and charge-carrier transport. At the same time, the ternary photoactive layer, with a small amount of NCBA as a third component material, reduced monomolecular recombination and bimolecular recombination under open-circuit and short-circuit conditions, respectively. Such a ternary structure with NCBA as a third component material helped enhance the crystallinity and fix the surface morphology of the photoactive layer, thus reducing the decay ratio while increasing the thermal annealing treatment time. Consequently, the PCE reaches 9.1% for ternary OSCs with a 12 wt% NCBA doping ratio in a blended acceptor, with 87.2% of the initial PCE value maintained after 100 h of thermal annealing treatment at 90 °C, which is much higher than that obtained for the PCE of binary OSCs.

Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from

Rodolpho R C Monteiro, Davino M Andrade Neto, Pierre B A Fechine, Ada A S Lopes, Luciana R B Gonçalves, José C S Dos Santos, Maria C M de Souza, Roberto Fernandez-LafuentePMID: 31752306 DOI: 10.3390/ijms20225807

Abstract

The synthesis of ethyl butyrate catalyzed by lipases A (CALA) or B (CALB) fromimmobilized onto magnetic nanoparticles (MNP), CALA-MNP and CALB-MNP, respectively, is hereby reported. MNPs were prepared by co-precipitation, functionalized with 3-aminopropyltriethoxysilane, activated with glutaraldehyde, and then used as support to immobilize either CALA or CALB (immobilization yield: 100 ± 1.2% and 57.6 ± 3.8%; biocatalysts activities: 198.3 ± 2.7 U

/g and 52.9 ± 1.7 U

/g for CALA-MNP and CALB-MNP, respectively). X-ray diffraction and Raman spectroscopy analysis indicated the production of a magnetic nanomaterial with a diameter of 13.0 nm, whereas Fourier-transform infrared spectroscopy indicated functionalization, activation and enzyme immobilization. To determine the optimum conditions for the synthesis, a four-variable Central Composite Design (CCD) (biocatalyst content, molar ratio, temperature and time) was performed. Under optimized conditions (1:1, 45 °C and 6 h), it was possible to achieve 99.2 ± 0.3% of conversion for CALA-MNP (10 mg) and 97.5 ± 0.8% for CALB-MNP (12.5 mg), which retained approximately 80% of their activity after 10 consecutive cycles of esterification. Under ultrasonic irradiation, similar conversions were achieved but at 4 h of incubation, demonstrating the efficiency of ultrasound technology in the enzymatic synthesis of esters.

Efficient biotechnological synthesis of flavor esters using a low-cost biocatalyst with immobilized Rhizomucor miehei lipase

Ulisses M F de Oliveira, Leonardo J B Lima de Matos, Maria Cristiane M de Souza, Bruna B Pinheiro, José C S Dos Santos, Luciana R B GonçalvesPMID: 30511303 DOI: 10.1007/s11033-018-4514-z

Abstract

In this work, the synthesis of two fruit flavor esters, namely methyl and ethyl butyrate, by lipase from Rhizomucor miehei immobilized onto chitosan in the presence of the surfactant sodium dodecyl sulfate SDS was investigated. In the optimized conditions, maximum esterification yield for ethyl butyrate and methyl butyrate was (92 ± 1%) and (89 ± 1%), respectively. Esterification yields for both reactions were comparable or even superior to the ones achieved when the synthesis was catalyzed by a commercial enzyme, Lipozyme®, at the same reaction conditions. For ethyl butyrate, the developed biocatalyst was used for seven consecutive cycles of reaction with retention of its catalytic activity. For methyl butyrate synthesis the biocatalyst was used for four consecutive cycles without loss of its catalytic activity. The results show that chitosan may be employed in obtaining biocatalysts with high catalytic efficiency and can successfully replace the currently commercial available biocatalysts.Effect of flavor on neuronal responses of the hypothalamus and ventral tegmental area

A M van Opstal, A A van den Berg-Huysmans, M Hoeksma, C Blonk, H Pijl, S A R B Rombouts, J van der GrondPMID: 31375749 DOI: 10.1038/s41598-019-47771-8

Abstract

Although it is well known that food intake is affected by the palatability of food, the actual effect of flavoring on regulation of energy-homeostasis and reward perception by the brain, remains unclear. We investigated the effect of ethyl-butyrate (EB), a common non-caloric food flavoring, on the blood oxygen level dependent (BOLD) response in the hypothalamus (important in regulating energy homeostasis) and ventral tegmental area (VTA; important in reward processes). The 16 study participants (18-25 years, BMI 20-23 kg/m) drank four study stimuli on separate visits using a crossover design during an fMRI setup in a randomized order. The stimuli were; plain water, water with EB, glucose solution (50gram/300 ml) and glucose solution with EB. BOLD responses to ingestion of the stimuli were determined in the hypothalamus and VTA as a measure of changes in neuronal activity after ingestion. In the hypothalamus and VTA, glucose had a significant effect on the BOLD response but EB flavoring did not. Glucose with and without EB led to similar decrease in hypothalamic BOLD response and glucose with EB resulted in a decrease in VTA BOLD response. Our results suggest that the changes in neuronal activity in the hypothalamus are mainly driven by energy ingestion and EB does not influence the hypothalamic response. Significant changes in VTA neuronal activity are elicited by energy combined with flavor.

Central peptidergic modulation of peripheral olfactory responses

Sion Lee, Young-Joon Kim, Walton D JonesPMID: 28476120 DOI: 10.1186/s12915-017-0374-6

Abstract

Animal olfactory systems detect volatile environmental chemicals and integrate this information to direct the discovery of food and mates as well as danger avoidance. Rather than remaining constant, olfactory response thresholds are modulated by internal and external cues to adapt odor-guided behaviors to changing conditions.Here, we show in Drosophila melanogaster that neuropeptide F (NPF) modulates the responses of a specific population of antennal olfactory sensory neurons (OSNs) to food-derived odors. We show that knock-down of NPF in NPF neurons specifically reduces the responses of the ab3A neurons to ethyl butyrate, a volatile ester found in apples and other fruits. Knock-down of the NPF receptor (NPFR) in the ab3A neuron reduces their responses and disrupts the ability of the flies to locate food. We also identify a sexual dimorphism in ab3A responsiveness: ab3A neurons in females immediately post-eclosion are less responsive to ethyl butyrate than those of both age-matched males and older females. Not only does this change correlate with brain NPF levels, but also NPFR mutants show no such sexual dimorphism. Finally, by way of mechanism, we show that mutation of NPFR seems to cause intracellular clustering of OR22a, the odorant receptor expressed in the ab3A neurons.

Interestingly, this modulation of the peripheral odorant responsiveness of the ab3A neurons by NPF is distinct from the modulation of presynaptic gain in the ab3A neurons previously observed with the similarly named but distinct neuropeptide sNPF. Rather than affecting the strength of the output at the level of the first synapse in the antennal lobe, NPF-NPFR signaling may affect the process of odorant detection itself by causing intracellular OR clustering.